
1-(2-Chlorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazine derivatives with diketones. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization, yields the desired pyrazolidine-3,5-dione .
Industrial Production Methods: Industrial production often employs sustainable synthetic approaches. An example is the anodic N-N bond formation using dianilides as precursors. This method involves electroconversion in an undivided cell under constant-current conditions, providing a more environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
1-(2-Chlorophenyl)pyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to activate caspases-9/3, leading to apoptosis in cancer cells. This activation triggers a cascade of events resulting in programmed cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall biosynthesis .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)pyrazolidine-3,5-dione
- 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
- 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)pyrazolidine-3,5-dione
Uniqueness: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits a distinct mechanism of action and a broader spectrum of antimicrobial activity .
Properties
CAS No. |
820238-65-1 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
InChI Key |
OVRAFRIMQVPBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

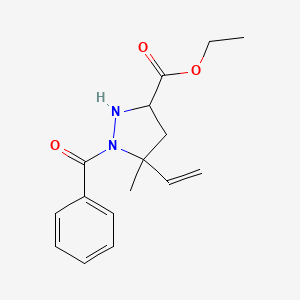
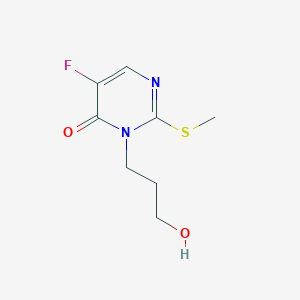
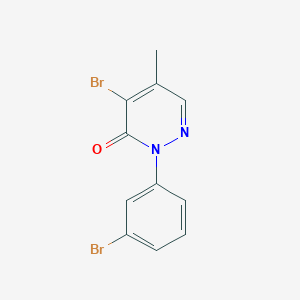
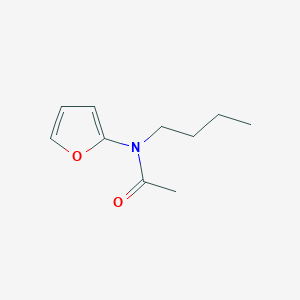
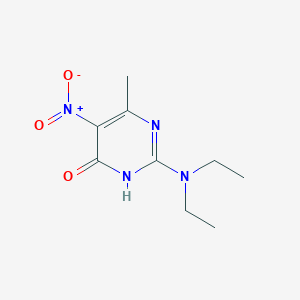
![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)
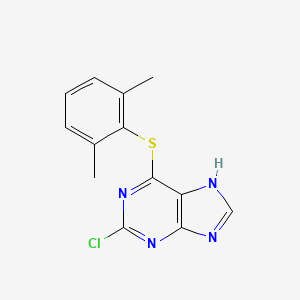

![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)

![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

